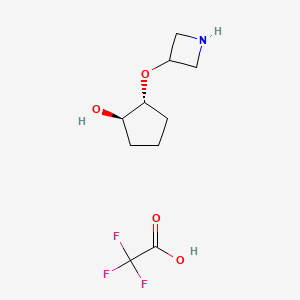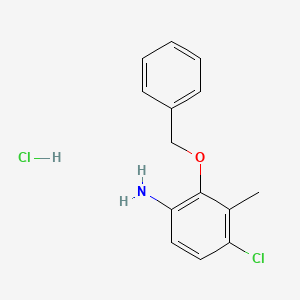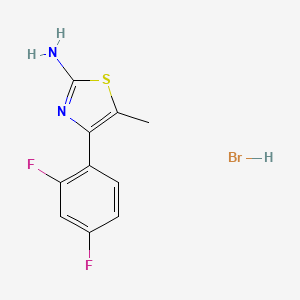![molecular formula C5H6F3N3O B13466400 [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)
[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to the triazole ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Antimicrobial Activity:
Medicine:
Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly antifungal and antiviral agents.
Industry:
Agriculture: It can be used in the formulation of agrochemicals to protect crops from pests and diseases.
Electronics: The compound’s stability makes it suitable for use in electronic materials and devices.
Mecanismo De Acción
The mechanism of action of [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparación Con Compuestos Similares
[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole]: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
[1-methyl-3-(chloromethyl)-1H-1,2,4-triazole]: Contains a chloromethyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness: The presence of both the trifluoromethyl and hydroxymethyl groups in [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol imparts unique chemical and biological properties. The trifluoromethyl group enhances lipophilicity and stability, while the hydroxymethyl group provides a site for further chemical modifications, making this compound highly versatile in various applications.
Propiedades
Fórmula molecular |
C5H6F3N3O |
|---|---|
Peso molecular |
181.12 g/mol |
Nombre IUPAC |
[2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanol |
InChI |
InChI=1S/C5H6F3N3O/c1-11-3(2-12)9-4(10-11)5(6,7)8/h12H,2H2,1H3 |
Clave InChI |
ZGSCVLWWUKOAPJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=N1)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)


![N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13466339.png)

![(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid](/img/structure/B13466354.png)





![tert-butylN-{3'-oxo-[1,1'-bi(cyclobutane)]-3-yl}carbamate](/img/structure/B13466388.png)

